2-(2-Cyanophenyl)benzoic acid morpholide

Overview

Description

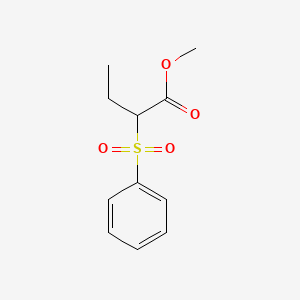

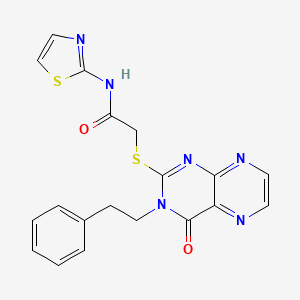

2-(2-Cyanophenyl)benzoic acid morpholide, also known as CBM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CBM is a derivative of benzoic acid and is primarily used as a reagent in organic chemistry. The compound has been found to have several unique properties that make it an ideal candidate for use in research studies.

Scientific Research Applications

Synthesis of Aliphatic Amides :

- Morpholides and piperidides of 2-(2'-cyanophenyl)benzoic acid have been synthesized in high yield by reacting O-arylsulfonates of 9,10-phenanthrenequinone monooxime with aliphatic bases like morpholine and piperidine. This process is essential in the synthesis of aliphatic amides, which have various applications in pharmaceuticals and other chemical industries (Stankjavicius et al., 2007).

Pharmacological Investigation :

- New derivatives of benzoic acid-morpholide and other acid amides have been prepared for pharmacological investigations. These compounds were examined for toxicity, tranquillizing action, and analgesic activity, which is crucial for developing new medications and understanding their safety profiles (Kasztreiner et al., 1962).

Copper(II) Chloride Complex Synthesis :

- The compound was used in the cyclization of (2-bromophenyl)thioacetic acid morpholide to 2-(morpholin-4-yl)-1-benzothiophene in the presence of copper(II) chloride. This reaction involves intermediate formation of a complex consisting of two thioamide molecules and one copper cation. Understanding the synthesis and structure of such complexes is vital for applications in catalysis and material science (Petrov et al., 2020).

Drug Delivery System Studies :

- Benzoic acid and its derivatives, including 2-(2-Cyanophenyl)benzoic acid morpholide, have biological properties such as antifungal and antimicrobial activities. Studies have investigated complex formation between these molecules and alpha cyclodextrin, a drug delivery system. Understanding how these complexes form and behave is crucial for improving drug delivery methods (Dikmen, 2021).

Adsorptive Crystallization Studies :

- The adsorption and crystallization of benzoic acid, including its derivatives, in different porous carriers from supercritical CO2 solutions have been studied. This research is essential for applications in pharmaceuticals, particularly for stabilizing amorphous forms of organic compounds to improve drug bioavailability (Gorle et al., 2010).

Synthesis of Nematic Phases in Liquid Crystals :

- Research has been conducted on the formation of supramolecular liquid crystalline complexes by hydrogen bond formation between rod-like derivatives of benzoic acid morpholide and other compounds. These findings are significant for the development and understanding of new types of liquid crystalline materials with potential applications in displays and sensors (Alaasar & Tschierske, 2019).

Microencapsulation in the Food Industry :

- Benzoic acid is widely used as a preservative, and its microencapsulation is important for various food products. Studies have explored the physical characteristics of microencapsulated benzoic acid, including derivatives, to understand better how to apply this ingredient in the food and feed industry (Marques et al., 2016).

properties

IUPAC Name |

2-[2-(morpholine-4-carbonyl)phenyl]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c19-13-14-5-1-2-6-15(14)16-7-3-4-8-17(16)18(21)20-9-11-22-12-10-20/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLQZQZBJHOPCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC=C2C3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,5R)-5-[(dimethylamino)methyl]-1-[6-[[3-(imidazol-1-ylmethyl)cyclobutyl]amino]pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B7440754.png)

![5-fluoro-2-[[(2R)-2-hydroxypropyl]-methylamino]benzonitrile](/img/structure/B7440780.png)

![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)

![2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440851.png)

![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7440856.png)